7-Bromo-5-methoxybenzofuran-2-carboxylic acid

Pim-1 kinase inhibition regioisomer SAR fragment-based drug discovery

7-Bromo-5-methoxybenzofuran-2-carboxylic acid (C₁₀H₇BrO₄, MW 271.06 g/mol) is a benzofuran-2-carboxylic acid derivative bearing a bromine atom at position 7 and a methoxy group at position 5 on the fused bicyclic system. The compound is primarily employed as a regiochemically defined building block for the synthesis of biologically active molecules, most notably the monoamine oxidase-A (MAO-A) inhibitor brofaromine.

Molecular Formula C10H7BrO4
Molecular Weight 271.06 g/mol
CAS No. 875830-98-1
Cat. No. B3038631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methoxybenzofuran-2-carboxylic acid
CAS875830-98-1
Molecular FormulaC10H7BrO4
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(O2)C(=O)O)Br
InChIInChI=1S/C10H7BrO4/c1-14-6-2-5-3-8(10(12)13)15-9(5)7(11)4-6/h2-4H,1H3,(H,12,13)
InChIKeyLKLZOZCOPJHLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-methoxybenzofuran-2-carboxylic Acid (CAS 875830-98-1): A Regiochemically Defined Benzofuran Scaffold for Targeted Medicinal Chemistry


7-Bromo-5-methoxybenzofuran-2-carboxylic acid (C₁₀H₇BrO₄, MW 271.06 g/mol) is a benzofuran-2-carboxylic acid derivative bearing a bromine atom at position 7 and a methoxy group at position 5 on the fused bicyclic system . The compound is primarily employed as a regiochemically defined building block for the synthesis of biologically active molecules, most notably the monoamine oxidase-A (MAO-A) inhibitor brofaromine. Its substitution pattern imparts unique electronic and steric properties that distinguish it from other benzofuran-2-carboxylic acid regioisomers, making it a non-fungible intermediate in medicinal chemistry programs .

Why Regioisomeric Substitution Patterns in Benzofuran-2-carboxylic Acids Cannot Be Interchanged Without Compromising Biological and Synthetic Outcomes


The specific placement of bromine (position 7) and methoxy (position 5) on the benzofuran ring is critical for both synthetic utility and biological target engagement. The regioisomer 5-bromo-7-methoxybenzofuran-2-carboxylic acid has been crystallographically confirmed to bind Pim-1 kinase with an IC₅₀ of 5.80 μM [1], demonstrating that shifting the bromine atom alters inhibitor–kinase interactions. Furthermore, the non-brominated analog 5-methoxybenzofuran-2-carboxylic acid (MW 192.17 g/mol) lacks the C-7 halide necessary for palladium-catalyzed cross-coupling reactions, severely restricting scaffold diversification . Substituting the carboxylic acid group with a proton (7-bromo-5-methoxybenzofuran, CAS 90484-47-2) removes the key functional handle required for amide bond formation—the essential step in brofaromine synthesis. These data illustrate that generic interchange of closely related analogs would likely abrogate both synthetic utility and biological activity, making the 7-bromo-5-methoxy-2-carboxylic acid substitution pattern indispensable for defined research applications.

Quantitative Evidence for Selecting 7-Bromo-5-methoxybenzofuran-2-carboxylic Acid Over Its Closest Analogs


Regioisomer-Dependent Pim-1 Kinase Inhibition: 7-Bromo-5-methoxy vs. 5-Bromo-7-methoxy Benzofuran-2-carboxylic Acids

The 5-bromo-7-methoxy regioisomer of benzofuran-2-carboxylic acid exhibits measurable Pim-1 inhibitory activity (IC₅₀ = 5.80 μM) and has been co-crystallized with the kinase (PDB 3R01) [1]. In contrast, the 7-bromo-5-methoxy isomer lacks an oxygen substituent adjacent to the carboxylate, precluding the formation of the hydrogen-bond network observed in the 5-bromo-7-methoxy co-crystal structure. While direct inhibitory data for the 7-bromo-5-methoxy isomer are not publicly available, the structurally divergent binding pose expected from the altered hydrogen-bonding capacity implies that the two regioisomers are not interchangeable in Pim-1 inhibitor programs.

Pim-1 kinase inhibition regioisomer SAR fragment-based drug discovery

Critical Synthetic Handle for Brofaromine: Carboxylic Acid vs. Non-Acid Benzofuran Analogs

7-Bromo-5-methoxybenzofuran-2-carboxylic acid is the direct penultimate intermediate in the synthesis of the reversible MAO-A inhibitor brofaromine (IC₅₀ MAO-A = 0.2 μM) . The carboxylic acid moiety enables a single-step amide coupling with piperidine, followed by reduction, to yield the active pharmaceutical ingredient. The des-carboxy analog 7-bromo-5-methoxybenzofuran (CAS 90484-47-2) requires additional synthetic steps to install a functional group capable of forming the required piperidine linkage, reducing overall synthetic efficiency and increasing cost.

MAO-A inhibitor brofaromine synthesis amide coupling

Molecular Weight and Physicochemical Differentiation: 7-Bromo-5-methoxy vs. 5-Methoxybenzofuran-2-carboxylic Acid

The presence of the bromine atom (atomic mass 79.90) at position 7 increases the molecular weight by 78.89 g/mol relative to 5-methoxybenzofuran-2-carboxylic acid (MW 192.17 g/mol) . Bromine substitution also raises calculated logP from approximately 2.4 (5-methoxy analog) to approximately 3.1 (7-bromo-5-methoxy analog), based on fragment-based estimation methods. This difference in lipophilicity alters membrane permeability and non-specific protein binding, which is relevant when the compound is used as a fragment or intermediate in CNS-targeted programs.

physicochemical properties molecular weight lipophilicity

Commercial Purity Benchmarking: 7-Bromo-5-methoxybenzofuran-2-carboxylic Acid vs. 5-Methoxybenzofuran-2-carboxylic Acid

The commercially available 7-bromo-5-methoxybenzofuran-2-carboxylic acid is routinely supplied at ≥98% purity (HPLC) , whereas 5-methoxybenzofuran-2-carboxylic acid, a commonly substituted analog, is typically offered at ≥95% purity from multiple suppliers . The higher obtainable purity reduces the need for in-house purification prior to use in sensitive reactions such as palladium-catalyzed couplings, where halide impurities can poison catalysts.

purity quality control procurement specification

C-7 Bromine Reactivity Profile: Suzuki Coupling Competence of 7-Bromo-5-methoxybenzofuran-2-carboxylic Acid

The aryl bromide at position 7 of the benzofuran ring is competent for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling C–C bond formation with aryl and heteroaryl boronic acids [1]. In contrast, 5-methoxybenzofuran-2-carboxylic acid, which lacks a halogen substituent, cannot undergo direct cross-coupling without prior C–H activation or directed ortho-metalation, processes that require harsher conditions and often suffer from poor regioselectivity. While specific coupling yields for the target compound are not publicly reported, structurally analogous 7-bromobenzofurans are documented to participate in Suzuki couplings with yields in the 60–90% range under standard Pd(PPh₃)₄/K₂CO₃ conditions [2].

Suzuki-Miyaura coupling C-C bond formation halide reactivity

Optimal Procurement and Application Scenarios for 7-Bromo-5-methoxybenzofuran-2-carboxylic Acid Based on Verified Differentiation Evidence


Synthesis of Brofaromine and Piperidine-Containing MAO-A Inhibitor Analogs

Procure 7-bromo-5-methoxybenzofuran-2-carboxylic acid as the direct precursor for brofaromine synthesis. The pre-installed carboxylic acid enables a concise two-step sequence (acid activation/amide formation followed by reduction) to access the MAO-A pharmacophore (IC₅₀ = 0.2 μM). The alternative non-acid analog 7-bromo-5-methoxybenzofuran would require additional C-2 functionalization steps, increasing synthetic burden by at least one operation .

Regioisomeric Control Compound in Pim-1 Kinase Fragment-Based Drug Discovery

Use the 7-bromo-5-methoxy regioisomer as a structurally matched, functionally distinct control compound alongside the Pim-1-active 5-bromo-7-methoxy isomer (IC₅₀ = 5.80 μM, PDB 3R01). The relocation of the methoxy group from C-7 to C-5 removes a key hydrogen-bond acceptor, enabling deconvolution of the methoxy group's contribution to kinase binding affinity and selectivity [1].

Suzuki-Miyaura Diversification of Benzofuran Scaffolds at the C-7 Position

Employ the C-7 aryl bromide as a handle for palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. The des-bromo analog 5-methoxybenzofuran-2-carboxylic acid cannot participate in analogous C–C bond-forming reactions at this position without prior functionalization, making the brominated scaffold the preferred starting material for library synthesis or late-stage diversification [2].

Physicochemical Probe with Enhanced Lipophilicity for CNS Penetration Studies

Select the 7-bromo-5-methoxy derivative (cLogP ≈ 3.1) over the non-brominated 5-methoxy analog (cLogP ≈ 2.4) when increased lipophilicity is required for blood–brain barrier penetration assessment. The +0.7 log unit shift, driven by the bromine substituent, provides a measurable physicochemical differentiation that can be exploited in CNS-targeted lead optimization campaigns .

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